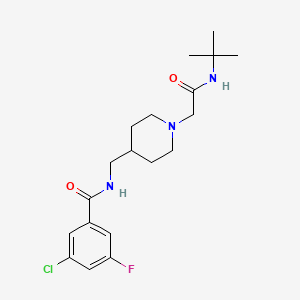

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide

Übersicht

Beschreibung

Z944, also known as Ulixacaltamide, is a potent and selective T-type calcium channel antagonist. It has been studied extensively for its potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain. T-type calcium channels play a crucial role in regulating neuronal excitability, and their inhibition can lead to significant therapeutic benefits .

Vorbereitungsmethoden

Die Synthese von Z944 umfasst mehrere Schritte, beginnend mit der Herstellung der Kern-Piperidinstruktur. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Piperidin-Kerns: Der Piperidin-Kern wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Modifikationen der funktionellen Gruppen.

Einführung von Substituenten: Verschiedene Substituenten werden in den Piperidin-Kern eingeführt, um seine Aktivität und Selektivität zu verbessern. Dies umfasst die Addition einer Chlor-Fluor-Benzoyl-Gruppe und einer tert-Butyl-Gruppe.

Endmontage: Die endgültige Verbindung wird durch eine Reihe von Kupplungsreaktionen zusammengesetzt, gefolgt von der Reinigung und Charakterisierung, um sicherzustellen, dass das gewünschte Produkt erhalten wird

Analyse Chemischer Reaktionen

Z944 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Z944 kann Oxidationsreaktionen unterliegen, insbesondere am Piperidin-Ring, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Z944 zu modifizieren, z. B. die Reduktion von Ketonen zu Alkoholen.

Substitution: Substitutionsreaktionen werden häufig verwendet, um Substituenten an der Benzoyl-Gruppe einzuführen oder zu modifizieren, wie z. B. Halogenierung oder Alkylierung.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Chlor oder Brom. .

Wissenschaftliche Forschungsanwendungen

Pain Management

Ulixacaltamide has been investigated for its analgesic properties. As a T-type calcium channel blocker, it reduces the excitability of neurons involved in pain pathways. Studies have shown that it effectively alleviates pain in animal models, suggesting its potential utility in treating chronic pain conditions.

Neurological Disorders

Research indicates that Ulixacaltamide may have applications in treating neurological disorders characterized by abnormal neuronal excitability, such as epilepsy and neuropathic pain. By modulating calcium influx through T-type channels, it may help stabilize neuronal activity and reduce seizure frequency.

Cardiovascular Research

Given its mechanism of action on calcium channels, Ulixacaltamide is also being explored for cardiovascular applications. Calcium channels play a pivotal role in cardiac function; thus, understanding how Ulixacaltamide affects these pathways could lead to novel treatments for heart conditions.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Analgesic Effects | Evaluate the efficacy of Ulixacaltamide in neuropathic pain models | Demonstrated significant reduction in pain scores compared to control groups, indicating strong analgesic properties. |

| T-type Calcium Channel Blockade | Investigate the selectivity and potency of Ulixacaltamide | Found to selectively inhibit T-type calcium channels with IC50 values indicating high potency against hCav3.1/Cav3.2/Cav3.3 channels. |

| Neuroprotection Studies | Assess neuroprotective effects in models of excitotoxicity | Showed reduced neuronal death and improved functional outcomes, suggesting potential for treating neurodegenerative diseases. |

Wirkmechanismus

Z944 exerts its effects by selectively blocking T-type calcium channels, specifically the CaV3.1, CaV3.2, and CaV3.3 isoforms. These channels are involved in regulating neuronal excitability and synaptic transmission. By inhibiting these channels, Z944 reduces the influx of calcium ions into neurons, thereby decreasing neuronal excitability and reducing the likelihood of seizures and pain signaling . The compound interacts with the channels through both pore block and allosteric modulation, leading to effective inhibition .

Vergleich Mit ähnlichen Verbindungen

Z944 ist einzigartig in seiner hohen Selektivität und Potenz für T-Typ-Kalziumkanäle im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

Biologische Aktivität

N-((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide, also known as Z944, is a compound with significant biological activity, particularly as a T-type calcium channel blocker. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : C19H27ClFN3O2

- Molecular Weight : 383.9 g/mol

- CAS Number : 1199236-64-0

- Chemical Structure :

Z944 functions primarily as a T-type calcium channel blocker. It modulates calcium influx in neurons, which is crucial for various physiological processes including neurotransmitter release and neuronal excitability. Research has indicated that Z944 effectively inhibits low-threshold T-type calcium currents in spinal neurons, which are implicated in pain pathways and epilepsy .

Pain Management

Z944 has demonstrated efficacy in models of persistent inflammatory pain. In studies involving adult rats, administration of Z944 resulted in a dose-dependent reduction of mechanical allodynia, indicating its potential as an analgesic agent . The compound's ability to block T-type currents contributes to its analgesic properties by reducing neuronal excitability and pain signaling.

Epilepsy Treatment

In models of temporal lobe epilepsy (TLE), Z944 has shown promise in reducing seizure frequency and severity. Chronic treatment with Z944 led to a significant decrease in spontaneous recurrent seizures and improved cognitive function in post-status epilepticus models . This highlights its potential utility in managing epilepsy by targeting calcium channel dysregulation.

Study on Pain Relief

In a controlled study, Z944 was administered intraperitoneally at doses ranging from 1 to 10 mg/kg. The results showed that the treatment significantly reversed mechanical allodynia in rats subjected to inflammatory pain models. Notably, both male and female rats exhibited similar responses to the treatment, reinforcing the compound's efficacy across genders .

Epileptic Model Investigation

A separate investigation into the effects of Z944 on TLE revealed that chronic administration not only reduced seizure incidents but also decreased the expression of T-type calcium channels in the hippocampus. This suggests a potential disease-modifying effect, providing insights into how Z944 could alter disease progression in epilepsy .

Comparative Analysis with Other Compounds

| Compound Name | Mechanism of Action | Therapeutic Use | Efficacy Evidence |

|---|---|---|---|

| Z944 | T-type Ca²+ channel blocker | Pain relief, epilepsy | Reduced allodynia and seizure frequency |

| Methotrexate | DHFR inhibitor | Cancer treatment | Resistance mechanisms noted |

| Benzamide Riboside | IMPDH inhibitor | Cancer treatment | Downregulates DHFR protein |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and alkylation steps. Key parameters include:

- Temperature Control : Maintaining 0–5°C during coupling reactions to minimize side reactions (e.g., using EDC·HCl or HOBt·H₂O as coupling agents) .

- pH Optimization : Adjusting pH to 8–9 using triethylamine or potassium carbonate to enhance nucleophilic reactivity .

- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm .

- LCMS : High-resolution LCMS (ESI⁺) validates molecular weight (e.g., m/z calculated for C₁₉H₂₅ClFN₃O₂: 382.16; observed: 382.1 [M+H]⁺) and monitors reaction progress .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% at 215/254 nm) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 skin irritant) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols, as the compound may release toxic gases (e.g., NOₓ) under decomposition .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-product formation during synthesis?

- Methodological Answer :

- By-Product Analysis : Use TLC or LCMS to identify intermediates (e.g., tert-butyl carbamate derivatives) formed due to incomplete coupling .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of hydrophobic intermediates, reducing aggregation .

- Stoichiometry : Limit excess reagents (e.g., ≤1.2 eq. of 2,4-difluorobenzylamine) to prevent over-alkylation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Binding Assays : Surface plasmon resonance (SPR) quantifies target affinity (e.g., KD values for kinase inhibition) to differentiate true activity from assay artifacts .

- Structural Analog Studies : Compare substituent effects (e.g., replacing 3-chloro with 4-fluorophenyl groups) using molecular docking (AutoDock Vina) to correlate activity with steric/electronic properties .

- Meta-Analysis : Cross-reference bioactivity datasets (ChEMBL, PubChem) to identify outliers caused by assay variability .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. For example, the compound may hydrolyze in acidic conditions (t½ = 2 hours at pH 1) but remain stable at pH 7.4 .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (e.g., >150°C in inert atmospheres) .

- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance peaks <400 nm, indicating photodegradation risk .

Eigenschaften

IUPAC Name |

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCLITFYIMJMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659275 | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199236-64-0 | |

| Record name | Ulixacaltamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXACALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.